molecular formula C10H10F3N2O7P B12736163 (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide CAS No. 99966-16-2

(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide

Cat. No.: B12736163
CAS No.: 99966-16-2
M. Wt: 358.16 g/mol
InChI Key: XTMLOQHQVNFYRU-VPENINKCSA-N
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Description

(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is a complex organic compound with a unique structure that combines elements of pyrimidine, furan, and dioxaphosphinin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the furodioxaphosphinin structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific pathways involved in diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(2,6-Dioxo-5-methyl-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
  • (6R)-6-(2,6-Dioxo-5-ethyl-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide

Uniqueness

The uniqueness of (6R)-6-(2,6-Dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

99966-16-2

Molecular Formula

C10H10F3N2O7P

Molecular Weight

358.16 g/mol

IUPAC Name

6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10F3N2O7P/c11-10(12,13)6-7(14-9(17)15-8(6)16)4-1-3-5(21-4)2-20-23(18,19)22-3/h3-5H,1-2H2,(H,18,19)(H2,14,15,16,17)/t3-,4+,5+/m0/s1

InChI Key

XTMLOQHQVNFYRU-VPENINKCSA-N

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1C3=C(C(=O)NC(=O)N3)C(F)(F)F

Canonical SMILES

C1C2C(COP(=O)(O2)O)OC1C3=C(C(=O)NC(=O)N3)C(F)(F)F

Origin of Product

United States

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